6-(Benzenesulfonyl)-2,5-dihydroxycyclohepta-2,4,6-trien-1-one
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Overview
Description
6-(Benzenesulfonyl)-2,5-dihydroxycyclohepta-2,4,6-trien-1-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to a cycloheptatrienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)-2,5-dihydroxycyclohepta-2,4,6-trien-1-one typically involves the sulfonation of a suitable precursor. One common method involves the reaction of benzenesulfonyl chloride with a cycloheptatrienone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using benzenesulfonyl chloride and cycloheptatrienone derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Benzenesulfonyl)-2,5-dihydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives
Scientific Research Applications
6-(Benzenesulfonyl)-2,5-dihydroxycyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Benzenesulfonyl)-2,5-dihydroxycyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: An organosulfur compound with similar sulfonyl functionality.
Benzenesulfonyl chloride: A reactive sulfonyl chloride derivative used in various chemical reactions.
Sulfonamides: Compounds containing the sulfonamide functional group, known for their antimicrobial properties .
Properties
CAS No. |
61171-69-5 |
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Molecular Formula |
C13H10O5S |
Molecular Weight |
278.28 g/mol |
IUPAC Name |
6-(benzenesulfonyl)-2,5-dihydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H10O5S/c14-10-6-7-11(15)13(8-12(10)16)19(17,18)9-4-2-1-3-5-9/h1-8,15H,(H,14,16) |
InChI Key |
BBLGYHHLKWZJTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=O)C(=CC=C2O)O |
Origin of Product |
United States |
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